molecular formula C15H18N2O2S B2684642 N-cyclohexylquinoline-8-sulfonamide CAS No. 550354-42-2

N-cyclohexylquinoline-8-sulfonamide

Cat. No.: B2684642
CAS No.: 550354-42-2
M. Wt: 290.38
InChI Key: XXHIQKHFTXVDSO-UHFFFAOYSA-N
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Description

N-cyclohexylquinoline-8-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

The synthesis of N-cyclohexylquinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-cyclohexylquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexylquinoline-8-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infections.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Comparison with Similar Compounds

N-cyclohexylquinoline-8-sulfonamide can be compared with other quinoline derivatives and sulfonamide compounds:

    Quinoxaline sulfonamides: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.

    8-Hydroxyquinoline derivatives: These compounds are known for their antimicrobial, anticancer, and antifungal effects.

Properties

IUPAC Name

N-cyclohexylquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-20(19,17-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h4-7,10-11,13,17H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHIQKHFTXVDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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